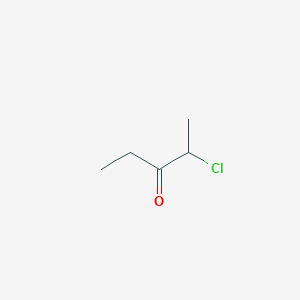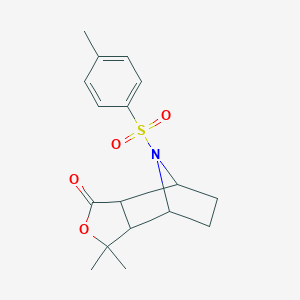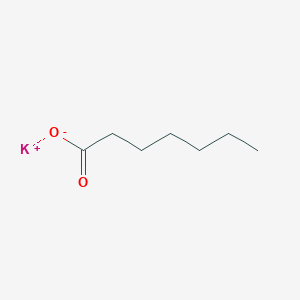![molecular formula C11H12F7N3O5 B101125 Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester CAS No. 19444-87-2](/img/structure/B101125.png)
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester, also known as HFB-Gly-OCH3, is a fluorinated derivative of the amino acid glycine. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, biochemistry, and materials science.
作用机制
The mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with nearby atoms in proteins and other biomolecules, causing changes in their conformation and function. This can lead to improved stability and activity of the biomolecules, as well as changes in their binding affinity and specificity.
生化和生理效应
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have a number of biochemical and physiological effects. For example, it can enhance the solubility and stability of proteins, which can improve their efficacy as therapeutic agents. It can also inhibit the activity of certain enzymes and transporters, which can have implications for drug discovery and development. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its high degree of purity and stability, which makes it ideal for use in lab experiments. It is also relatively easy to synthesize and can be easily incorporated into peptides and proteins. However, one of the main limitations of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its relatively high cost compared to other amino acid derivatives. Additionally, its fluorinated nature can make it difficult to analyze using certain analytical techniques, which can limit its usefulness in some experiments.
未来方向
There are a number of potential future directions for research on Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester. One area of interest is the development of new fluorinated amino acid derivatives with improved properties and applications. Another area of interest is the use of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester in the development of new therapeutic agents for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester and its potential applications in various fields of scientific research.
合成方法
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be synthesized by reacting heptafluorobutyryl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction yields Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has a wide range of potential applications in scientific research. It can be used as a fluorinated probe in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions. It can also be used as a building block for the synthesis of fluorinated peptides and proteins, which have improved stability and bioavailability compared to their non-fluorinated counterparts. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be used to study the transport and metabolism of amino acids in cells and tissues.
属性
CAS 编号 |
19444-87-2 |
|---|---|
产品名称 |
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester |
分子式 |
C11H12F7N3O5 |
分子量 |
399.22 g/mol |
IUPAC 名称 |
methyl 2-[[2-[[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C11H12F7N3O5/c1-26-7(24)4-20-5(22)2-19-6(23)3-21-8(25)9(12,13)10(14,15)11(16,17)18/h2-4H2,1H3,(H,19,23)(H,20,22)(H,21,25) |
InChI 键 |
IVISZCSWVJAMMC-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
规范 SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
序列 |
GGG |
同义词 |
N-[N-[N-(Heptafluorobutyryl)glycyl]glycyl]glycine methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



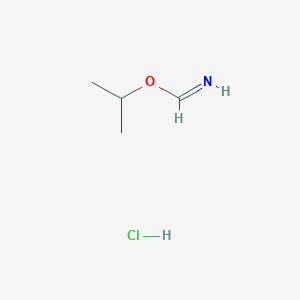
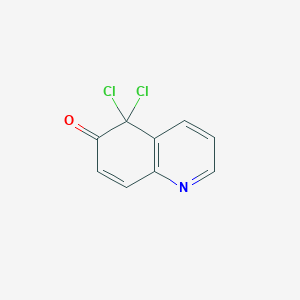
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
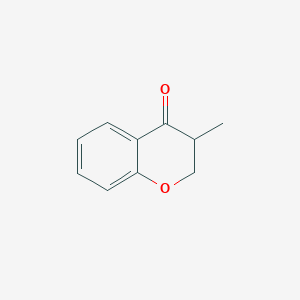
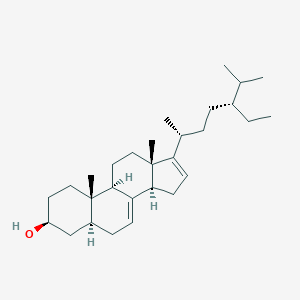
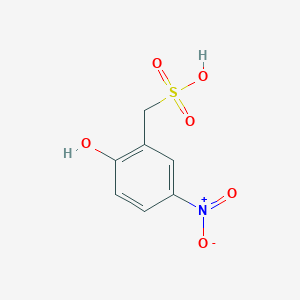
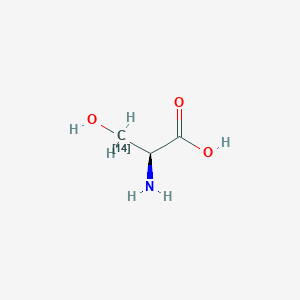
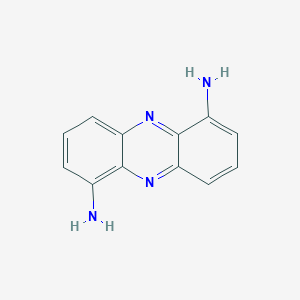
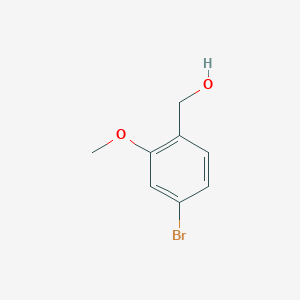
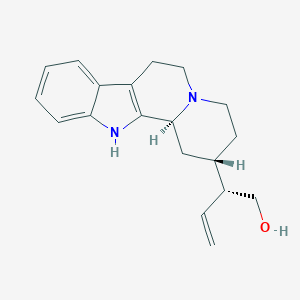
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
